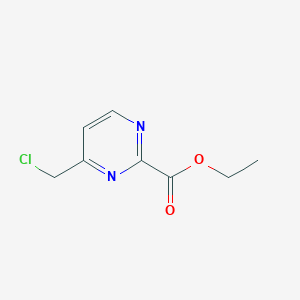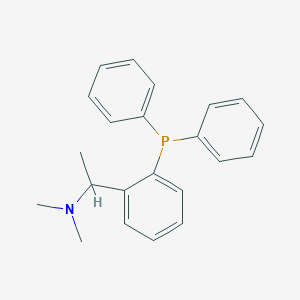
2-Amino-2'-O-(2-propyn-1-yl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2’-O-(2-propyn-1-yl)adenosine is a modified nucleoside derivative of adenosine. This compound is known for its role as an adenosine receptor agonist, which means it can bind to and activate adenosine receptors, influencing various cellular signaling pathways. The molecular formula of 2-Amino-2’-O-(2-propyn-1-yl)adenosine is C13H16N6O4, and it has a molecular weight of 320.30 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2’-O-(2-propyn-1-yl)adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propargyl Group: The protected adenosine is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group at the 2’-O position.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield 2-Amino-2’-O-(2-propyn-1-yl)adenosine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2’-O-(2-propyn-1-yl)adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the propargyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the adenosine moiety.
Reduction: Reduced forms of the compound, potentially altering the propargyl group.
Substitution: Substituted derivatives at the amino or propargyl positions.
Applications De Recherche Scientifique
2-Amino-2’-O-(2-propyn-1-yl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and as a tool to investigate adenosine receptor functions.
Medicine: Potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as inflammation, cardiovascular function, and neurological activity.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 2-Amino-2’-O-(2-propyn-1-yl)adenosine involves its binding to adenosine receptors (A1, A2A, A2B, and A3). Upon binding, it activates these receptors, leading to the modulation of intracellular signaling pathways such as cyclic AMP (cAMP) production, protein kinase activation, and ion channel regulation. These pathways influence various cellular responses, including anti-inflammatory effects, vasodilation, and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2’-deoxyadenosine: Lacks the propargyl group, making it less versatile in chemical modifications.
2’-O-Methyladenosine: Contains a methyl group instead of a propargyl group, affecting its reactivity and binding properties.
N6-Benzyladenosine: Modified at the N6 position, leading to different receptor binding affinities and biological activities.
Uniqueness
2-Amino-2’-O-(2-propyn-1-yl)adenosine is unique due to the presence of the propargyl group at the 2’-O position. This modification enhances its ability to participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. Additionally, its specific binding to adenosine receptors allows for targeted modulation of cellular pathways, distinguishing it from other adenosine derivatives.
Propriétés
Formule moléculaire |
C13H16N6O4 |
|---|---|
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H16N6O4/c1-2-3-22-9-8(21)6(4-20)23-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h1,5-6,8-9,12,20-21H,3-4H2,(H4,14,15,17,18) |
Clé InChI |
AGYDCNMIAHDTSH-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)
![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)
![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)

![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
![6-amino-2-[[2-[[6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide](/img/structure/B12101046.png)
![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)


![5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12101097.png)

